molecular formula C14H20 B3057465 1H-Indene, 2,3-dihydro-1,1,3,3,5-pentamethyl- CAS No. 81-03-8

1H-Indene, 2,3-dihydro-1,1,3,3,5-pentamethyl-

Cat. No.: B3057465
CAS No.: 81-03-8
M. Wt: 188.31 g/mol
InChI Key: NNXHDILUOAXSPU-UHFFFAOYSA-N
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Description

1H-Indene, 2,3-dihydro-1,1,3,3,5-pentamethyl- is an organic compound with the molecular formula C14H20. It is a derivative of indene, characterized by the presence of five methyl groups attached to the indene skeleton.

Preparation Methods

The synthesis of 1H-Indene, 2,3-dihydro-1,1,3,3,5-pentamethyl- can be achieved through several routes. One common method involves the reaction of benzaldehyde with cyclopropyl ketone under specific conditions . The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to produce the compound in larger quantities. These methods often optimize reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

1H-Indene, 2,3-dihydro-1,1,3,3,5-pentamethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield the corresponding reduced products.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents such as halogens or nitro groups can be introduced using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution reactions can introduce various functional groups onto the indene ring .

Scientific Research Applications

1H-Indene, 2,3-dihydro-1,1,3,3,5-pentamethyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.

    Biology: Research into its biological activity has shown potential for use in developing new pharmaceuticals and agrochemicals.

    Medicine: The compound’s derivatives are being investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1H-Indene, 2,3-dihydro-1,1,3,3,5-pentamethyl- exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effect .

Comparison with Similar Compounds

1H-Indene, 2,3-dihydro-1,1,3,3,5-pentamethyl- can be compared with other similar compounds, such as:

Properties

IUPAC Name

1,1,3,3,5-pentamethyl-2H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-10-6-7-11-12(8-10)14(4,5)9-13(11,2)3/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXHDILUOAXSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CC2(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058837
Record name 1H-Indene, 2,3-dihydro-1,1,3,3,5-pentamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81-03-8
Record name 2,3-Dihydro-1,1,3,3,5-pentamethyl-1H-indene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indene, 2,3-dihydro-1,1,3,3,5-pentamethyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indene, 2,3-dihydro-1,1,3,3,5-pentamethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Indene, 2,3-dihydro-1,1,3,3,5-pentamethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3,3,5-pentamethylindan
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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